Cas no 93415-79-3 (Methyl 2-iodo-3-nitrobenzoate)

Methyl 2-iodo-3-nitrobenzoate structure
Methyl 2-iodo-3-nitrobenzoate structure
Nome del prodotto:Methyl 2-iodo-3-nitrobenzoate
Numero CAS:93415-79-3
MF:C8H6INO4
MW:307.042014598846
MDL:MFCD00114906
CID:815021
PubChem ID:264093

Methyl 2-iodo-3-nitrobenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-iodo-3-nitro-, methyl ester
    • 2-IODO-3-NITROBENZOIC ACID METHYL ESTER
    • Methyl 2-iodo-3-nitrobenzoate
    • 2-iodo-3-nitro-benzoic acid methyl ester
    • 2-Jod-3-nitro-benzoesaeure-methylester
    • methyl 3-nitro-2-iodobenzoate
    • Benzoic acid, 2-iodo-3-nitro-, methyl ester
    • NSC98959
    • METHYL2-IODO-3-NITROBENZOATE
    • PubChem22604
    • CMCWXWQXFLAUFM-UHFFFAOYSA-N
    • methyl 2-iodanyl-3-nitro-benzoate
    • TRA0044479
    • OR22137
    • FCH1322034
    • SY019930
    • NSC 98959
    • SCHEMBL431500
    • CS-0105549
    • MFCD00114906
    • AS-31133
    • DTXSID40294961
    • DB-023156
    • 93415-79-3
    • NSC-98959
    • AC-23869
    • AKOS015955205
    • MDL: MFCD00114906
    • Inchi: 1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
    • Chiave InChI: CMCWXWQXFLAUFM-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(I)=C([N+](=O)[O-])C=CC=1)OC

Proprietà calcolate

  • Massa esatta: 306.93400
  • Massa monoisotopica: 306.93416g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.1
  • XLogP3: 2.3

Proprietà sperimentali

  • PSA: 72.12000
  • LogP: 2.50920

Methyl 2-iodo-3-nitrobenzoate Informazioni sulla sicurezza

Methyl 2-iodo-3-nitrobenzoate Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Methyl 2-iodo-3-nitrobenzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176189-250mg
Methyl 2-iodo-3-nitrobenzoate
93415-79-3 98%
250mg
¥126.00 2024-04-24
eNovation Chemicals LLC
D692334-1g
Methyl 2-Iodo-3-nitrobenzoate
93415-79-3 >97%
1g
$105 2023-09-03
TRC
M262643-1g
Methyl 2-iodo-3-nitrobenzoate
93415-79-3
1g
$161.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KM617-1g
Methyl 2-iodo-3-nitrobenzoate
93415-79-3 98%
1g
522.0CNY 2021-08-04
eNovation Chemicals LLC
Y1046025-10g
Methyl 2-Iodo-3-nitrobenzoate
93415-79-3 97%
10g
$170 2024-06-07
eNovation Chemicals LLC
Y1046025-5g
Methyl 2-Iodo-3-nitrobenzoate
93415-79-3 97%
5g
$115 2024-06-07
eNovation Chemicals LLC
Y0996030-25g
Methyl 2-Iodo-3-nitrobenzoate
93415-79-3 95%
25g
$700 2024-08-02
Chemenu
CM324383-10g
Methyl 2-Iodo-3-nitrobenzoate
93415-79-3 95%
10g
$309 2022-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176189-5g
Methyl 2-iodo-3-nitrobenzoate
93415-79-3 98%
5g
¥540.00 2024-04-24
eNovation Chemicals LLC
D692334-10g
Methyl 2-Iodo-3-nitrobenzoate
93415-79-3 >97%
10g
$320 2024-07-20

Methyl 2-iodo-3-nitrobenzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
Synthesis and chiroptical properties of bridged 2,2'-diaminobiphenyl derivatives
Seno, Kaoru; Hagishita, Sanji; Sato, Tomohiro; Kuriyama, Kaoru, Journal of the Chemical Society, 1984, (9), 2013-22

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  20 h, reflux
Riferimento
Preparation of 3,4-dihydropyrrolo[4,3,2-de]isoquinolin-5(1H)-ones and analogs as poly(ADP-ribose) polymerase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: 5-Methyl-1,3-dinitro-1H-pyrazole Catalysts: Indium triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, rt → 80 °C
Riferimento
From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent
Yang, Tao; Li, Xiaoqian; Deng, Shuang; Qi, Xiaotian ; Cong, Hengjiang ; et al, JACS Au, 2022, 2(9), 2152-2161

Synthetic Routes 4

Condizioni di reazione
Riferimento
5-Nitroisocoumarins from tandem Castro-Stephens coupling-6-endo-dig cyclisation of 2-iodo-3-nitrobenzoic acid and arylethynes and ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles. [Erratum to document cited in CA145:103504]
Woon, Esther C. Y.; Dhami, Archana; Mahon, Mary F.; Threadgill, Michael D., Tetrahedron, 2007, 63(19),

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  48 h, reflux
Riferimento
5-Nitroisocoumarins from tandem Castro-Stephens coupling-6-endo-dig cyclisation of 2-iodo-3-nitrobenzoic acid and arylethynes and ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles
Woon, Esther C. Y.; Dhami, Archana; Mahon, Mary F.; Threadgill, Michael D., Tetrahedron, 2006, 62(20), 4829-4837

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Mercuric acetate Solvents: Water
1.2 Reagents: Sodium hydroxide ,  Iodine Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
A new synthesis of 'push-pull' naphthalenes by condensation of nitro-2-methylbenzoate esters with dimethylacetamide dimethyl acetal
Wong, See-Mun; Shah, Bhavini; Shah, Priyal; Butt, Ian C.; Woon, Esther C. Y.; et al, Tetrahedron Letters, 2002, 43(12), 2299-2302

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  12 h, reflux
Riferimento
Preparation of bicyclic compounds as melatonin receptor agonists for treatment and prevention of sleep disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Water ;  10 min, 0 °C; 15 min, 0 °C; 0 °C → 23 °C; 30 min, 23 °C; 23 °C → 130 °C; 1 h, 130 °C; 130 °C → rt
1.2 Reagents: Potassium iodide Catalysts: Sulfuric acid Solvents: Water ;  rt; 1 h, 100 °C
1.3 Catalysts: Sulfuric acid Solvents: Water ;  overnight, reflux; reflux → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 3; pH 5
Riferimento
A photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids
Gonzalez-Gomez, Jose. C.; Ramirez, Nieves P.; Lana-Villarreal, Teresa; Bonete, Pedro, Organic & Biomolecular Chemistry, 2017, 15(45), 9680-9684

Methyl 2-iodo-3-nitrobenzoate Raw materials

Methyl 2-iodo-3-nitrobenzoate Preparation Products

Methyl 2-iodo-3-nitrobenzoate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93415-79-3)Methyl 2-iodo-3-nitrobenzoate
A844588
Purezza:99%
Quantità:25g
Prezzo ($):236.0